3-Chloro-4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazine is a complex organic compound belonging to the class of pyridazines, which are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features multiple trifluoromethyl groups, which significantly influence its chemical properties and potential applications in various fields, including medicinal chemistry and material science.
3-Chloro-4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazine is classified as a pyridazine derivative. Its structure includes:
The synthesis of 3-Chloro-4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazine can be achieved through several methods:
For instance, one method involves the reaction of 2-bromo-3-(trifluoromethyl)pyridine with arylboronic acid in the presence of a palladium catalyst, resulting in high yields of the desired product after purification through chromatography .
The compound can participate in various chemical reactions typical for halogenated heterocycles:
For example, reactions involving nucleophiles such as amines or alcohols can lead to the formation of new derivatives with potential biological activities .
The mechanism of action for compounds like 3-Chloro-4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazine often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl groups enhance binding affinity due to their unique electronic properties.
Studies have shown that similar compounds exhibit inhibitory activity against specific enzymes, which could be attributed to their structural features and electronic effects imparted by the trifluoromethyl substituents .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of synthesized compounds .
3-Chloro-4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazine has potential applications in:
Systematic naming of polyhalogenated pyridazines follows IUPAC guidelines where substituents are prioritized based on atomic mass and functional group hierarchy. For the target compound 3-Chloro-4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazine, the parent pyridazine ring is numbered with nitrogen atoms at positions 1 and 2. The chlorine at C3 establishes the first substituent, followed by the -CF₃ group at C4. The 2-(trifluoromethyl)phenyl moiety at C6 completes the naming sequence, reflecting its ortho-substituted aromatic system [3] [5]. This precise nomenclature enables unambiguous structural identification critical for patent protection and regulatory documentation.
Table 1: Structural Diversity in Halogenated Pyridazine Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine | 221196-00-5 | C₁₁H₆ClF₃N₂ | Phenyl at C6, -CF₃ at C4 |
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine | 560132-52-7 | C₆H₄ClF₃N₂ | Methyl at C6, -CF₃ at C4 |
3-Chloro-4-(trifluoromethyl)pyridazine | 749258-96-6 | C₅H₂ClF₃N₂ | Unsubstituted at C6, minimal scaffold |
3-Chloro-6-(2-fluorophenyl)-4-(trifluoromethyl)pyridazine | 1271475-79-6 | C₁₁H₅ClF₄N₂ | Ortho-fluorophenyl at C6, dual halogenation |
Structural taxonomy categorizes these compounds by:
The strategic incorporation of trifluoromethyl groups into aromatic systems revolutionized medicinal chemistry beginning in the 1980s. The -CF₃ moiety’s strong electron-withdrawing nature (σI = 0.45, σR = 0.09) enhances membrane permeability and improves pharmacokinetic profiles by:
Table 2: Evolution of Trifluoromethyl-Substituted Bioactive Compounds
Era | Representative Compound | Therapeutic Area | Impact |
---|---|---|---|
1980s | Fluconazole (difluorinated) | Antifungal | Demonstrated -CF₃’s metabolic stability benefits |
1990s | Efavirenz (trifluoromethylated benzoxazinone) | Antiretroviral | Leveraged -CF₃ for CNS penetration |
2000s | Sitagliptin (trifluorophenyl β-amino acid derivative) | Antidiabetic | Utilized -CF₃ for enhanced PK/PD properties |
2010-present | Pyridazine-based inhibitors (e.g., CID 151205580) | Antimicrobial/Oncology | Combined -CF₃ with halogenated heterocycles |
This evolution culminated in complex pyridazine scaffolds where synergistic effects between chlorine and multiple -CF₃ groups enable unprecedented biological interactions, particularly against resistant pathogens like MRSA and in kinase inhibition [4] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0